molecular formula C22H21NO4 B2854974 Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate CAS No. 924818-51-9

Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate

Cat. No.: B2854974
CAS No.: 924818-51-9
M. Wt: 363.413
InChI Key: JCJRMPAOJCZODG-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 4-position with a propanamido linker and a 5-phenylfuran-2-yl moiety. The 5-phenylfuran substituent may contribute to π-π stacking interactions in biological targets, a feature observed in other heterocyclic systems such as oxadiazoles and triazoles .

Properties

IUPAC Name

ethyl 4-[3-(5-phenylfuran-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-2-26-22(25)17-8-10-18(11-9-17)23-21(24)15-13-19-12-14-20(27-19)16-6-4-3-5-7-16/h3-12,14H,2,13,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJRMPAOJCZODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Amide bond formation: The amide bond is formed by reacting the furan derivative with an appropriate amine under dehydrating conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted esters

Scientific Research Applications

Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate involves its interaction with specific molecular targets and pathways. For example, it may act on enzyme systems or receptor sites, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Compounds for Comparison:

Methyl 2-[3-(5-phenylfuran-2-YL)propanamido]benzoate (): Molecular Formula: C21H19NO4 Molecular Weight: 349.4 g/mol Substituents: Methyl ester at the 2-position of the benzoate ring.

Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate ():

  • Molecular Formula : C20H18N2O5
  • Molecular Weight : 366.37 g/mol
  • Substituents : 1,3-dioxoisoindolin-2-yl group instead of 5-phenylfuran.
  • Key Differences : The dioxoisoindolinyl group introduces electron-withdrawing properties, which may affect reactivity and intermolecular interactions compared to the electron-rich furan system .

I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) (): Substituents: Pyridazine ring and phenethylamino linker. Key Differences: The pyridazine heterocycle offers hydrogen-bonding capabilities distinct from the furan ring, possibly enhancing interactions with polar biological targets .

Molecular and Pharmacological Properties

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Biological Relevance
Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate* C22H21NO4 363.41 (calculated) 4-ethyl ester, 5-phenylfuran Enhanced lipophilicity for membrane penetration
Methyl 2-[3-(5-phenylfuran-2-YL)propanamido]benzoate C21H19NO4 349.4 2-methyl ester Reduced steric hindrance for binding
Ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propanamido)benzoate C20H18N2O5 366.37 1,3-dioxoisoindolinyl Electron-withdrawing effects for stability
I-6230 C22H23N3O2 373.45 Pyridazin-3-yl, phenethylamino Hydrogen-bonding with enzymatic targets

Note: *The target compound is hypothetical; properties are inferred from analogs.

Research Findings and Activity Insights

  • Heterocyclic Influence: Compounds with 1,3,4-oxadiazole or triazole substituents () exhibit notable bioactivity due to their ability to engage in hydrogen bonding and dipole interactions.
  • Ester Group Effects : Ethyl esters (e.g., I-6230, ) generally show higher lipophilicity than methyl esters, correlating with improved bioavailability in preclinical models . The 4-position substitution in the benzoate core may further optimize spatial orientation for target engagement.
  • Synthetic Feasibility : Analogous compounds (e.g., ) are synthesized via reactions involving hydrazine hydrate or phosphorous oxychloride, suggesting viable routes for the target compound’s production .

Biological Activity

Ethyl 4-[3-(5-phenylfuran-2-YL)propanamido]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a propanamido group and a phenylfuran substituent. This unique structure is responsible for its diverse biological activities.

The compound's biological activity can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit malate dehydrogenase (MDH), an enzyme involved in the Krebs cycle, which is crucial for cellular metabolism. Inhibition of MDH can disrupt metabolic processes in cancer cells, making it a candidate for anticancer therapy .
  • Signaling Pathways : The compound may modulate signaling pathways related to inflammation and apoptosis, potentially providing therapeutic benefits in inflammatory diseases and cancer.

Anticancer Activity

Research indicates that compounds with structural similarities to this compound exhibit promising anticancer properties. Notably, studies have shown that:

  • Inhibition of Cancer Cell Growth : Related compounds have been reported to inhibit the proliferation of various cancer cell lines by targeting metabolic pathways critical for tumor growth .
  • Hypoxia-Inducible Factor (HIF) Modulation : Some derivatives have been found to inhibit HIF-1α accumulation under hypoxic conditions, which is often associated with tumor progression .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. For instance:

  • In Vitro Studies : Compounds similar to this compound have demonstrated efficacy against various bacterial strains, suggesting a broad-spectrum antimicrobial activity .

Case Studies and Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • A study evaluated the effects of related compounds on HCT116 colorectal cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis .
    • The mechanism involved competitive inhibition of MDH1 and MDH2, leading to reduced mitochondrial respiration.
  • Antimicrobial Activity Evaluation :
    • Another study assessed the antimicrobial properties against both Gram-positive and Gram-negative bacteria, showing effective inhibition at various concentrations. The minimum inhibitory concentration (MIC) was determined for several bacterial strains, indicating potential therapeutic applications in treating infections .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)-benzoateSimilar benzoate and propanamido structureDemonstrated dual inhibition of malate dehydrogenases
Methyl 4-(5-(4-chlorophenyl)-1H-pyrazol-3-carbonyl)benzoatePyrazole instead of furanExhibits anti-inflammatory properties
Methyl 3-(5-methoxycarbonylthiophen-2-yl)benzoateContains a thiophene ringPotential use as an antibacterial agent

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